molecular formula C22H23FN2O3S2 B2919264 3-(ETHANESULFONYL)-N2-(2-ETHYL-6-METHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE CAS No. 890791-84-1

3-(ETHANESULFONYL)-N2-(2-ETHYL-6-METHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2919264
CAS No.: 890791-84-1
M. Wt: 446.56
InChI Key: LADYFUQIUFNUNN-UHFFFAOYSA-N
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Description

3-(ETHANESULFONYL)-N2-(2-ETHYL-6-METHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ETHANESULFONYL)-N2-(2-ETHYL-6-METHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various substituents through reactions such as sulfonylation, acylation, and amination. Each step requires specific reagents, catalysts, and conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the carbonyl or sulfonyl groups.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as anti-inflammatory or anticancer properties.

Medicine

If the compound shows promising biological activity, it could be developed into a drug candidate for treating specific diseases.

Industry

In industry, it could be used in the development of new materials, such as polymers or electronic components, due to its unique structural properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might bind to enzymes or receptors, altering their activity and leading to a therapeutic effect. Detailed studies would be required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Other compounds with a thiophene core, such as 2-acetylthiophene or 2-bromothiophene.

    Sulfonyl Compounds: Compounds like methanesulfonyl chloride or benzenesulfonyl chloride.

    Fluorobenzoyl Compounds: Compounds such as 4-fluorobenzoyl chloride or 4-fluorobenzaldehyde.

Uniqueness

What sets 3-(ETHANESULFONYL)-N2-(2-ETHYL-6-METHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE apart is its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

[3-amino-5-(2-ethyl-6-methylanilino)-4-ethylsulfonylthiophen-2-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3S2/c1-4-14-8-6-7-13(3)18(14)25-22-21(30(27,28)5-2)17(24)20(29-22)19(26)15-9-11-16(23)12-10-15/h6-12,25H,4-5,24H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADYFUQIUFNUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)F)N)S(=O)(=O)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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